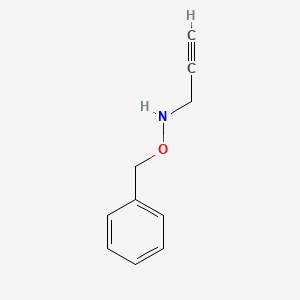

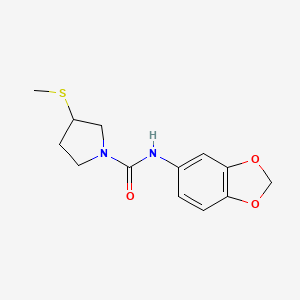

![molecular formula C12H12N2O3S B2639746 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)butanamide CAS No. 892850-66-7](/img/structure/B2639746.png)

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)butanamide” is a compound that is related to a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines . These compounds have been synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines .

Synthesis Analysis

The synthesis of related compounds involves starting with commercially available reactants . The core unit can be prepared in a straightforward manner . Then, the phenyl rings can be derivatized by lithiation, and their photophysical properties can be adjusted as needed .Molecular Structure Analysis

The molecular structure of related compounds involves a benzo[d][1,3]dioxole core . The obtained fluorescent groups have an absorption range of 403-520 nm and an emission range of 495-665 nm .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the preparation of the core unit from commercially available reactants, followed by the derivatization of the phenyl rings by lithiation .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds include long fluorescence lifetimes, high photobleaching stability, large Stokes shifts, and small sizes . The obtained fluorescent groups have an absorption range of 403-520 nm and an emission range of 495-665 nm .Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Background: Epilepsy is a complex neurological disorder characterized by impulsive and recurring seizures. Alterations in brain function due to abnormal and excessive electrical discharges from neuronal cells lead to these seizures. Unfortunately, a significant percentage of epilepsy patients remain refractory to currently available antiepileptic drugs (AEDs).

Research Findings: Researchers have synthesized [1,3]dioxolo-chromeno[2,3-b]pyridines, including our compound of interest, through an efficient one-pot three-component reaction. These compounds were screened for anticonvulsant activity using MES (maximal electroshock seizure) and sc PTZ (pentylenetetrazole) tests. Notably, compound 4h demonstrated significant therapeutic efficacy with minimal toxicity (ED50 = 34.7 mg/kg in MES test and 37.9 mg/kg in sc PTZ test). Molecular dynamic simulations revealed stable interactions with the GABA A receptor, suggesting its potential as a neurotherapeutic agent .

Antitumor Activity

Background: Cancer remains a global health challenge, necessitating the discovery of novel antitumor agents. Thiazole derivatives have shown promise in this context.

Research Findings: A series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for antitumor activity against HeLa, A549, and MCF-7 cell lines. Some compounds exhibited potent growth inhibition properties, with IC50 values generally below 5 μM. These findings highlight the potential of thiazole-based compounds in cancer therapy .

Imidazole-Containing Compounds

Background: Imidazole derivatives have diverse biological activities, including antitumor effects.

Research Findings: While not directly related to our compound, imidazole-containing compounds have been investigated for their therapeutic potential. Further exploration of imidazole-based structures could yield valuable insights for drug development .

Cytotoxic Activity

Background: Cytotoxicity assays are crucial for assessing the impact of compounds on cell viability.

Research Findings: A specific [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazide demonstrated potent cytotoxic effects on prostate cancer cells. Although not the exact compound we’re discussing, this highlights the broader relevance of thiazole-based structures in cancer research .

Drug Design and Optimization

Background: Computational modeling and structure-activity relationship studies play a crucial role in drug design.

Research Opportunities: Researchers can explore modifications to the compound’s structure, optimizing its pharmacological properties. Computational simulations can guide these efforts, leading to improved analogs.

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c1-2-3-11(15)14-12-13-7-4-8-9(17-6-16-8)5-10(7)18-12/h4-5H,2-3,6H2,1H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPDLWPMBHZRQDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NC2=CC3=C(C=C2S1)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)butanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

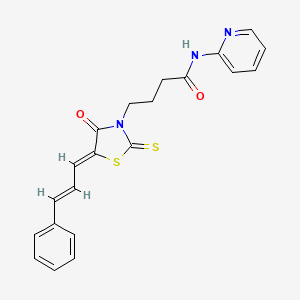

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2639667.png)

![(5Z)-3-cyclopropyl-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/no-structure.png)

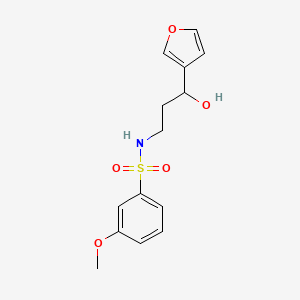

![N-[3-(6-chloropyridine-3-sulfonamido)phenyl]-2-hydroxyacetamide](/img/structure/B2639673.png)

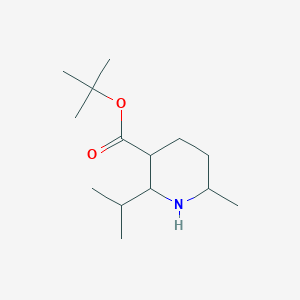

![2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2639675.png)

![6-(2-methoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2639678.png)

![5-Thia-8-azaspiro[3.6]decane hydrochloride](/img/structure/B2639684.png)